molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Cat. No.: B2704529
CAS No.: 130369-33-4
M. Wt: 176.212
InChI Key: BCXOBYJPCUTNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 176.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS: 130369-33-4) is a compound with a unique cyclobutane structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C8H16O4
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol
  • SMILES Notation : COC1(OC)CC(CO)(CO)C1

The compound features two methoxy groups and a hydroxymethyl group attached to a cyclobutane ring, which may influence its reactivity and biological interactions.

Anticancer Activity

Cyclobutane derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression. While direct studies on this compound are sparse, the structural features may confer similar activities.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar functionalities typically interact with cellular receptors or enzymes, modulating signaling pathways that lead to altered cellular responses. Potential targets may include:

  • Enzymatic inhibition (e.g., affecting metabolic pathways)
  • Interaction with cellular membranes leading to changes in permeability

Study 1: Antimicrobial Screening

A study focused on the antimicrobial properties of methanol extracts from various plant sources identified compounds with cyclobutane structures showing significant antibacterial activity against resistant strains. The Minimum Inhibitory Concentration (MIC) values for these extracts ranged from 62.5 to 78.12 µg/mL against E. coli and S. aureus .

CompoundMIC (µg/mL)Target Bacteria
Cyclobutane Derivative A62.5E. coli
Cyclobutane Derivative B78.12S. aureus

Study 2: Anticancer Activity

Another study investigated the antiproliferative effects of cyclobutane derivatives on human cancer cell lines (e.g., HeLa and A549). The results indicated IC50 values suggesting effective inhibition of cell growth at concentrations below 300 µg/mL .

CompoundIC50 (µg/mL)Cancer Cell Line
Cyclobutane Derivative C226HeLa
Cyclobutane Derivative D242A549

Properties

IUPAC Name

[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOBYJPCUTNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CO)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Diisopropyl 3,3-dimethoxy-cyclobutane-1,1-dicarboxylate (6.0 g, 20.8 mmol), prepared as described by P. E. Pigou and C. H. Schiesser, J Org Chem, 53, 3841-3 (1988), was dissolved in 200 mL of anhydrous diethyl ether and the ether solution was cooled to 0° C. with stirring under a nitrogen atmosphere. Lithium aluminum hydride (1.6 g, 42 mmol) was added to the ether solution in portions and the reaction mixture was stirred at 0° C. for 0.5 h. The reaction was then quenched by the addition of 1.6 mL of water, followed by 1.6 mL of 15% aqueous sodium hydroxide solution and 4.8 mL of water. The reaction mixture was filtered, the filter cake washed with diethyl ether and the combine ether filtrates were concentrated under reduced pressure. The residue (3.0 g) was dissolved in 2 mL of methylene chloride and purified on a 1.5×45 cm silica gel column eluted @ 2-3 psi with 200 mL of acetone:hexane (1:2 v/v), followed by 200 mL of acetone:hexane (1:1 v/v) to give 1.51 g (41% yield) of the title compound; MS DCI/NH3M-Z: 194 (M+NH4)+ ; 1H NMR (CDCl3) δ 1.99 (s, 4H), 2.35 (t, 2H-OH), 3.16 (s, 6H), 3.77 (d, 4H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods II

Procedure details

At 0° C., to a solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (3.0 g, 0.010 mol) in THF (20 mL) was added 2.0 M of lithium tetrahydroaluminate in tetrahydrofuran (16 mL) slowly with stirring. The mixture was stirred for 2 h, allowing warm up to rt. At 0° C., to the reaction was added dropwise water (1.2 mL), 15% NaOH solution (1.2 mL) and water (3.6 mL) successively and the resultant mixture was stirred for 20 min at rt. The mixture was filtered and the filtrate was concentration to give the desired product (1.64 g, 89%) as colorless oil which was used directly in the next step without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.